molecular formula C16H21BrN2O2 B2622743 3-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide CAS No. 2380142-69-6

3-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide

Cat. No.: B2622743
CAS No.: 2380142-69-6
M. Wt: 353.26
InChI Key: BDNSSVWBENCONG-UHFFFAOYSA-N
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Description

3-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is an organic compound that features a bromine atom, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the morpholine and benzamide groups. For example, bromine can be added to an acrylic acid ester solution in dichloromethane, followed by treatment with sodium thiosulfate to quench excess bromine . The resulting intermediate can then be reacted with triethylamine and other reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

3-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies to investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring can participate in binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-(morpholin-4-yl)propionate: This compound also contains a bromine atom and a morpholine ring but differs in its overall structure.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound features a quinazoline moiety and a morpholine ring, making it structurally similar but functionally distinct.

Uniqueness

3-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

3-bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c17-14-4-1-3-13(11-14)15(20)18-12-16(5-2-6-16)19-7-9-21-10-8-19/h1,3-4,11H,2,5-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNSSVWBENCONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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